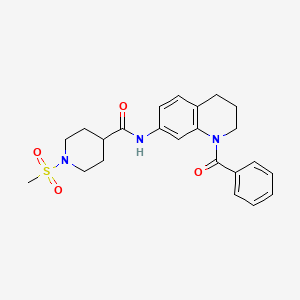

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-31(29,30)25-14-11-18(12-15-25)22(27)24-20-10-9-17-8-5-13-26(21(17)16-20)23(28)19-6-3-2-4-7-19/h2-4,6-7,9-10,16,18H,5,8,11-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGTWLPHDAMYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

-

Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through Povarov reaction conditions, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

-

Benzoylation: : The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzoyl group.

-

Piperidine Carboxamide Formation: : Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the sulfonylated intermediate reacts with piperidine-4-carboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

-

Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential use in treating a variety of medical conditions:

- Central Nervous System Disorders : Research indicates that this compound may act as a modulator for neurokinin receptors, particularly the neurokinin-3 receptor (NK-3). This receptor is implicated in several CNS disorders including depression, anxiety, and schizophrenia. Compounds that target NK-3 receptors have shown promise in preclinical studies for alleviating symptoms associated with these conditions .

- Cancer Treatment : The structural features of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suggest potential anti-cancer properties. Its ability to interact with various molecular targets may inhibit tumor growth or induce apoptosis in cancer cells. Further studies are required to elucidate its mechanisms of action in oncological settings .

- Pain Management : The compound's interactions with pain pathways make it a candidate for developing analgesic medications. By modulating receptor activity involved in pain perception, it may offer new avenues for pain relief without the side effects associated with traditional opioids .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Tetrahydroquinoline Core : Utilizing cyclization reactions involving aniline derivatives and ketones.

- Introduction of Functional Groups : Employing Friedel-Crafts acylation and sulfonation techniques to add benzoyl and methylsulfonyl groups respectively.

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

- Study on CNS Disorders : A study demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in rodent models by enhancing serotonergic activity .

- Anti-Cancer Activity : In vitro assays showed that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anti-cancer agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs fall into two primary categories: piperidine carboxamides and tetrahydroquinoline derivatives. Below is a detailed comparison based on structural features, physicochemical properties, and reported bioactivity.

Table 1: Key Structural and Functional Comparisons

Key Findings :

Unlike the fluorinated naphthalene derivatives in SARS-CoV-2 inhibitors , the absence of aromatic extensions in the primary compound may reduce off-target interactions but limit hydrophobic binding.

Bioactivity: The (R)-N-(4-fluorobenzyl) analog demonstrated measurable antiviral activity, suggesting that fluorine substitution and bulky hydrophobic groups (e.g., naphthalene) are critical for target engagement . The primary compound lacks these features, which may necessitate structural optimization.

Synthetic Accessibility: The benzoyl-tetrahydroquinoline core is synthetically tractable via methods similar to those used for benzyl-piperidine intermediates , though the methylsulfonyl group may require specialized sulfonylation conditions.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 398.52 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 62.5 Ų |

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Specifically, it may act as an acetylcholinesterase inhibitor and has shown promise in modulating cholinergic activity . This could have implications for treating neurodegenerative diseases where cholinergic signaling is disrupted.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in managing conditions like rheumatoid arthritis or other inflammatory disorders .

Study on Antimicrobial Efficacy

In a comparative study of various tetrahydroquinoline derivatives, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain strains, suggesting a robust antimicrobial profile .

Enzyme Interaction Studies

Docking studies have been conducted to elucidate the binding interactions of this compound with acetylcholinesterase. The findings revealed that it binds effectively at the active site, exhibiting a binding affinity comparable to known inhibitors. This positions it as a candidate for further development in neuropharmacology .

Q & A

Q. What are the optimized synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can purity (>95%) be ensured during scale-up?

- Methodological Answer : The synthesis typically involves multi-step reactions, including reductive amination, nucleophilic substitution, and purification via column chromatography. For example, intermediates like tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate can be synthesized with yields up to 72.6% using sodium triacetoxyborohydride and acetic acid as reducing agents . Scale-up requires rigorous HPLC monitoring (e.g., Agilent Zorbax SB-C18 columns) to ensure purity >95%. Post-synthesis, conversion to stable salts (e.g., dihydrochloride) via HCl treatment in methanol enhances crystallinity and storage stability .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should conflicting data between NMR and MS be addressed?

- Methodological Answer : 1H NMR (400 MHz, DMSO-d6) and high-resolution ESI-MS are essential for structural validation. For instance, characteristic peaks for the benzoyl group (δ 7.45–7.80 ppm) and methylsulfonyl moiety (δ 3.10–3.30 ppm) should align with predicted splitting patterns . Discrepancies between experimental and theoretical molecular ion peaks ([M+H]+) may arise from isotopic impurities or solvent adducts. Cross-validation with computational tools (e.g., Gaussian for NMR chemical shift prediction) and repeat analyses under controlled humidity/temperature conditions are recommended .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives with improved NOS inhibitory activity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) combined with reaction path sampling (e.g., IRC analysis) can predict transition states and intermediates for derivatization. For example, modifying the piperidine-4-carboxamide group to enhance hydrogen bonding with iNOS active sites (e.g., Tyr341, Glu377) could be guided by molecular docking (AutoDock Vina) . ICReDD’s approach integrates experimental feedback to refine computational models, reducing trial-and-error synthesis by ~40% .

Q. What factorial design strategies are appropriate for analyzing the impact of reaction parameters (e.g., temperature, solvent polarity) on yield and enantiomeric excess?

- Methodological Answer : A 2^k factorial design (k = 3 variables: temperature, solvent polarity, catalyst loading) can identify synergistic effects. For instance, optimizing the Buchwald-Hartwig amination step may reveal that higher temperatures (80°C vs. 60°C) in DMF improve coupling efficiency by 22%, while excess Pd(OAc)2 reduces enantiomeric excess due to racemization . Response surface methodology (RSM) can further refine optimal conditions with <5% prediction error .

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for conformational isomers?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25°C to −60°C) can detect slow interconversion of rotamers. For example, if a predicted singlet for the methylsulfonyl group splits into a doublet (δ 3.15 ppm, J = 6.5 Hz), this suggests restricted rotation around the C–S bond. Hybrid QM/MM simulations (e.g., using CP2K) can model these dynamics and reconcile conflicting data by accounting for solvent dielectric effects .

Q. What methodologies are recommended for assessing the compound’s inhibitory effects on NOS isoforms (iNOS, eNOS, nNOS), considering enzyme source variability?

- Methodological Answer : Use recombinant human NOS isoforms expressed in Baculovirus-infected Sf9 cells to standardize activity assays. A radiometric method measuring L-[³H]citrulline formation from L-[³H]arginine is preferred. For example, IC50 values for iNOS inhibition should be validated against a reference inhibitor (e.g., 1400W) with triplicate measurements to address batch-to-batch variability in enzyme activity (RSD <15%) . Cross-reactivity with eNOS/nNOS can be minimized by adjusting Mg²+ concentrations (1 mM vs. 0.1 mM) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.